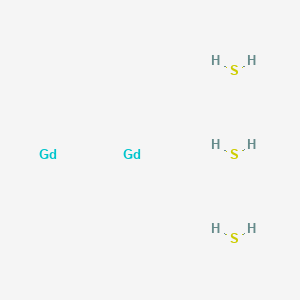
硫化ガドリニウム(3+)
説明
Synthesis Analysis
Gadolinium(3+) sulphide can be synthesized using different methods. One approach involves the reaction of Zinc acetate, Hydrogen Sulphide, and Gadolinium oxide to produce Gadolinium-doped Zinc Sulphide nanostructures, which exhibit notable optical properties and potential applications in photonics and electronics (Varughese, 2016). Another method described the preparation of stoichiometric Gadolinium sesquisulphide and Gadolinium monosulphide by reacting Gadolinium oxide with Hydrogen Sulphide and Carbon under specific conditions, leading to compounds with distinct magnetic and conductive properties (Peshev, Bliznakov, & Toshev, 1968).
Molecular Structure Analysis
The molecular structure of Gadolinium(3+) sulphide and its doped variants has been extensively studied. Research has shown that Gadolinium sulphide (Gd2S3) nanostructures synthesized through chemical and green techniques exhibit significant optical band gap differences, indicating the impact of synthesis methods on their molecular structure (Paul & Sarkar, 2016).
Chemical Reactions and Properties
Gadolinium(3+) sulphide participates in various chemical reactions, leading to the formation of compounds with diverse properties. For instance, Gadolinium complexes with chelating nitronyl and imino nitroxide free radicals have been synthesized, displaying unique magnetic and optical properties suitable for applications in molecular electronics and photonics (Lescop et al., 2002).
Physical Properties Analysis
The physical properties of Gadolinium(3+) sulphide, including its magnetic and optical characteristics, have been a subject of research. Gadolinium sulphide nanoparticles doped with Europium ions (GdS:Eu(3+)) have demonstrated potent photoluminescence and paramagnetic properties, making them viable for dual-mode imaging applications in medical diagnostics (Jung et al., 2012).
Chemical Properties Analysis
The chemical properties of Gadolinium(3+) sulphide, such as its reactivity and interaction with other compounds, are crucial for its applications in catalysis and materials science. Studies on rare-earth ternary sulfates, including Gadolinium variants, have shown their effectiveness as heterogeneous redox catalysts in selective oxidation reactions, highlighting the versatility of Gadolinium compounds in chemical synthesis processes (Perles et al., 2005).
科学的研究の応用
MRI造影剤
特にユウロピウム(Eu)でドープされた硫化ガドリニウムナノ粒子は、T1強調MRI造影剤の潜在的な候補として特定されています . ナノ粒子は化学的な方法で合成され、Euの濃度を変化させることで目的の特性が得られます .
分子マーカー
これらのEuドープGd2S3ナノ粒子は、MRIでの使用に加えて、分子マーカーとしても機能します . これは、生物システムにおける特定の分子の分布を追跡するなど、さまざまな生体医学的用途に役立ちます .
生体イメージングのための光学特性
Gd2O3およびGd2O2Sなどのガドリニウムベースの酸化物およびオキシ硫化物粒子の光学特性は、選択的ターゲティングおよび新規生体イメージング技術のための新しいプローブを開発するために魅力的です . これらの特性は、マトリックスを他のランタノイドイオンでドープすることで向上させることができます .
生体分子標識
上記のような光学特性は、これらの粒子を生体分子標識にも役立てます . これにより、研究者はこれらの分子の動きと相互作用を追跡することができ、生物学的プロセスに関する貴重な洞察を得ることができます .
薬物送達ナノビークル
ガドリニウムベースの粒子は、薬物送達のナノビークルとしても研究されてきました . その表面は治療薬を運ぶように機能化することができ、その光学特性は体内の分布を追跡するために使用できます
作用機序
Target of Action
Gadolinium(3+) sulphide, also known as gadolinium;sulfane, is a compound that has been studied for its potential applications in the biomedical field . It’s important to note that the targets can vary depending on the specific application of the compound.
Mode of Action
It’s known that the paramagnetic properties of gadolinium (gd (iii)) make it a crucial imaging aid tool for medical diagnosis and for treatment monitoring, across multiple clinical settings . The interaction of Gadolinium(3+) sulphide with its targets could potentially lead to changes that enhance the contrast and discernibility of images in magnetic resonance imaging (MRI) .
Biochemical Pathways
Studies have shown that exposure to gadolinium-based contrast agents (gbcas) is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs . This suggests that Gadolinium(3+) sulphide might interact with biochemical pathways related to metal homeostasis and detoxification.
Pharmacokinetics
It’s known that the pharmacokinetics of gadolinium and gbcas have been well studied in humans and animals . Understanding the pharmacokinetics of Gadolinium(3+) sulphide would be pivotal to understanding its distribution, excretion, and potential retention .
Result of Action
Studies have shown that gadolinium-based contrast agents can enhance the contrast in mri scans, which could potentially improve the diagnosis and monitoring of various diseases .
将来の方向性
The publications presenting novel physical and chemical aspects of gadolinium-based oxide (Gd2O3) and oxysulfide (Gd2O2S) particles in the micro- or nano-scale have increased, mainly stimulated by the exciting applications of these materials in the biomedical field . Their optical properties, related to down and upconversion phenomena and the ability to functionalize their surface, make them attractive for developing new probes for selective targeting and emergent bioimaging techniques .
特性
IUPAC Name |
gadolinium;sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Gd.3H2S/h;;3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNLBYBTTOZAPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S.S.S.[Gd].[Gd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Gd2H6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [MSDSonline] | |
| Record name | Gadolinium sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
12134-77-9 | |
| Record name | Gadolinium sulfide (Gd2S3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadolinium sulfide (Gd2S3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Gadolinium(3+) sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.003 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



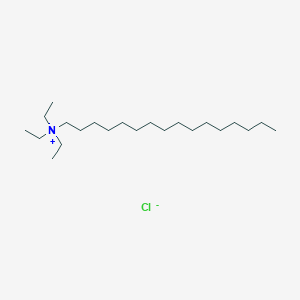




![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B79102.png)


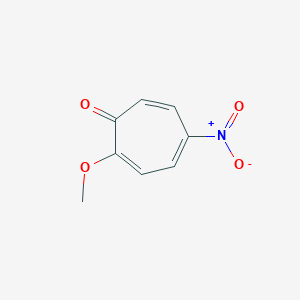
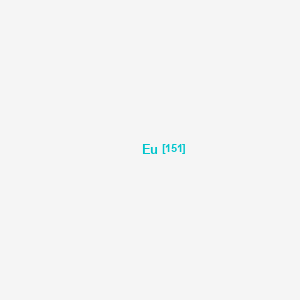
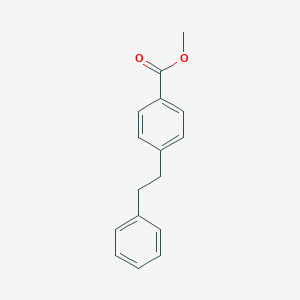
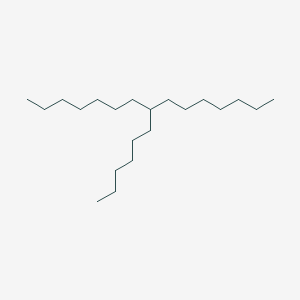
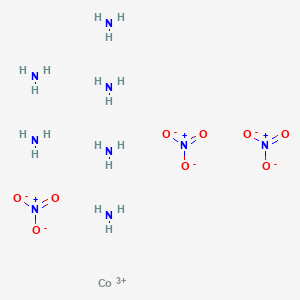
![Bicyclo[2.2.2]oct-2-ene-2-carbonitrile](/img/structure/B79116.png)